N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide
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Overview
Description
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 4-methylphenyl and a phenyl group, along with a propanamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
The primary target of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide, also known as N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)propionamide, is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood .
Mode of Action
This compound acts as an antagonist to the MCHR1 receptor . It binds competitively to the MCHR1 receptor, thereby inhibiting the binding of the endogenous tachykinin neuropeptide substance P (SP) . This inhibition can result in the prevention of certain conditions such as anxiety and depression .
Biochemical Pathways
The action of this compound affects the neurotransmitter pathways in the central nervous system (CNS). The MCHR1 receptor is expressed in various parts of the CNS, including the locus coeruleus and limbic structures such as the hippocampus and basolateral amygdala . By inhibiting the activity of MCHR1, the compound can modulate the neurotransmitter pathways and their downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the acylation of the thiazole derivative with propanoyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
Uniqueness
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-3-16(22)20-19-21-17(14-11-9-13(2)10-12-14)18(23-19)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVUVFKLGOGQQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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